Cas no 1859761-35-5 (1-(1-Aminoethyl)cyclobutanemethanol)

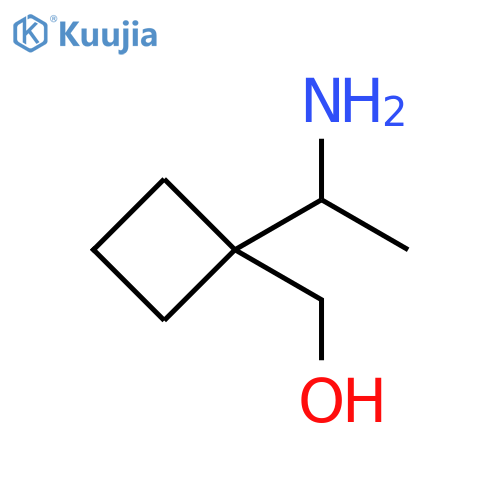

1859761-35-5 structure

商品名:1-(1-Aminoethyl)cyclobutanemethanol

CAS番号:1859761-35-5

MF:C7H15NO

メガワット:129.20

CID:5103905

1-(1-Aminoethyl)cyclobutanemethanol 化学的及び物理的性質

名前と識別子

-

- 1-(1-Aminoethyl)cyclobutanemethanol

-

- インチ: 1S/C7H15NO/c1-6(8)7(5-9)3-2-4-7/h6,9H,2-5,8H2,1H3

- InChIKey: UVLKULPGXOYKNL-UHFFFAOYSA-N

- ほほえんだ: C1(C(N)C)(CO)CCC1

1-(1-Aminoethyl)cyclobutanemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1052542-1g |

1-(1-Aminoethyl)cyclobutanemethanol |

1859761-35-5 | 95% | 1g |

$1650 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1052542-1g |

1-(1-Aminoethyl)cyclobutanemethanol |

1859761-35-5 | 95% | 1g |

$1650 | 2025-02-28 | |

| Cooke Chemical | LN4428848-1g |

1-(1-Aminoethyl)cyclobutanemethanol |

1859761-35-5 | ≥95% | 1g |

RMB 11600.00 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1052542-1g |

1-(1-Aminoethyl)cyclobutanemethanol |

1859761-35-5 | 95% | 1g |

$1650 | 2025-02-24 |

1-(1-Aminoethyl)cyclobutanemethanol 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

1859761-35-5 (1-(1-Aminoethyl)cyclobutanemethanol) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 4770-00-7(3-cyano-4-nitroindole)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量